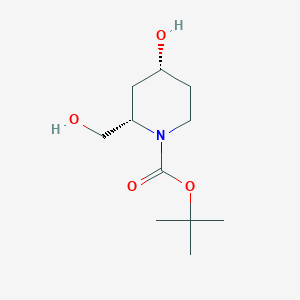
N-(环丙基甲基)-3-氟-4-甲氧基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline” is a complex organic compound. The cyclopropyl group in this compound is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction .
Synthesis Analysis
The synthesis of compounds with a cyclopropyl group can be achieved through various methods. One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts .
Molecular Structure Analysis
The cyclopropyl group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained .
Chemical Reactions Analysis
Cyclopropyl groups are good donors in hyperconjugation resulting in a considerable stabilization of carbocations . In contrast to double bonds, stabilization of radicals is weaker and stabilization of carbanions is negligible .
科学研究应用
合成路线和化学转化
- 方便制备氟烷氧基丁二烯:一项研究描述了 2-氟-3-烷氧基-1,3-丁二烯的合成,展示了一种可能与合成结构上类似的化合物(如 N-(环丙基甲基)-3-氟-4-甲氧基苯胺)相关的方法。这些二烯经历了平滑的 4 + 2 环加成反应,表明在创建复杂氟化分子方面具有潜在的合成效用 (Patrick, Rogers, & Gorrell, 2002).
- 钯催化的胺化:对芳基卤化物和芳基三氟甲磺酸盐的钯催化胺化的研究提出了可应用于合成或改性 N-(环丙基甲基)-3-氟-4-甲氧基苯胺的方法,提供了对复杂苯胺衍生物形成的见解 (Wolfe & Buchwald, 2003).
生物应用和药物化学
- 抗菌活性:一项针对具有取代的吡咯烷基衍生物的 8-甲氧基喹诺酮的研究强调了对革兰氏阳性和阴性细菌的有效活性。此类研究强调了 N-(环丙基甲基)-3-氟-4-甲氧基苯胺等结构修饰对于开发新的抗菌剂的重要性 (Kawakami 等人,2000).
- 抗病毒和抗分枝杆菌化合物:合成单氟化环丙烷核苷用于抗病毒研究以及对结核分枝杆菌的评估,说明了氟化合物的潜在医学应用。这些研究表明 N-(环丙基甲基)-3-氟-4-甲氧基苯胺或类似分子可以在药物开发和治疗应用中找到相关性的领域 (Rosen 等人,2004).
化学性质和结构分析
- 氟化环丙烷:对氟化环丙烷的不对称合成研究突出了氟原子赋予的独特性质,包括生物活性和代谢稳定性。这项工作强调了氟在药物设计中的重要性,并可以为在药物化学中使用 N-(环丙基甲基)-3-氟-4-甲氧基苯胺提供信息 (Pons 等人,2021).
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline involves the reaction of 3-fluoro-4-methoxyaniline with cyclopropylmethyl chloride in the presence of a base to form the intermediate N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline. The intermediate is then purified and isolated through recrystallization.", "Starting Materials": [ "3-fluoro-4-methoxyaniline", "cyclopropylmethyl chloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-fluoro-4-methoxyaniline in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the solution.", "Step 2: Add cyclopropylmethyl chloride to the solution and stir the mixture at room temperature for several hours.", "Step 3: Extract the product with a suitable solvent (e.g. dichloromethane) and wash the organic layer with water and brine.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 5: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product through recrystallization using a suitable solvent (e.g. ethanol).", "Step 7: Dry the purified product under vacuum to obtain N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline as a white solid." ] } | |
CAS 编号 |
1154385-82-6 |
分子式 |
C11H14FNO |
分子量 |
195.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



